molecular formula C7H3ClF3I B1586698 5-Chloro-2-iodobenzotrifluoride CAS No. 23399-77-1

5-Chloro-2-iodobenzotrifluoride

Cat. No.: B1586698
CAS No.: 23399-77-1
M. Wt: 306.45 g/mol
InChI Key: DRMQJFVDZWIKTE-UHFFFAOYSA-N
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Description

5-Chloro-2-iodobenzotrifluoride: is an organic compound with the molecular formula C7H3ClF3I . It is a halogenated aromatic compound, characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-iodobenzotrifluoride typically involves halogenation reactions. One common method is the iodination of 5-Chloro-2-nitrobenzotrifluoride, followed by reduction to obtain the desired compound. The reaction conditions often include the use of iodine and a suitable reducing agent under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced equipment to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it economically viable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-iodobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-2-iodobenzotrifluoride is used as an intermediate in the synthesis of complex organic molecules. It is valuable in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activity, making it a candidate for drug discovery .

Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides. It is also employed in the manufacture of specialty chemicals and polymers .

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodobenzotrifluoride involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms. These atoms can undergo substitution or coupling reactions, leading to the formation of new chemical bonds. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • 4-Chloro-2-iodobenzotrifluoride
  • 2-Chloro-5-iodobenzotrifluoride
  • 5-Bromo-2-iodobenzotrifluoride

Comparison: 5-Chloro-2-iodobenzotrifluoride is unique due to its specific substitution pattern on the benzene ring. The presence of both chlorine and iodine atoms, along with the trifluoromethyl group, imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it suitable for specific applications in synthesis and industry .

Properties

IUPAC Name

4-chloro-1-iodo-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3I/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMQJFVDZWIKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369149
Record name 5-Chloro-2-iodobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23399-77-1
Record name 4-Chloro-1-iodo-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23399-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-iodobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23399-77-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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